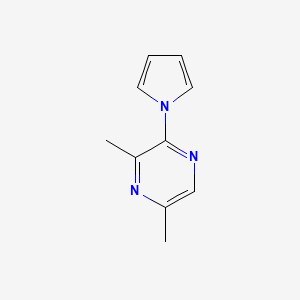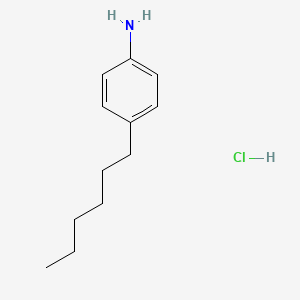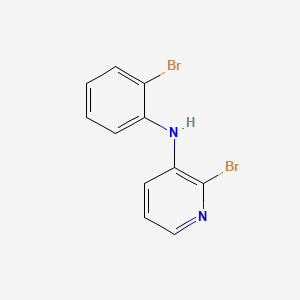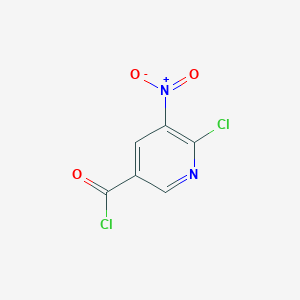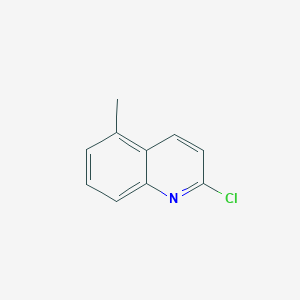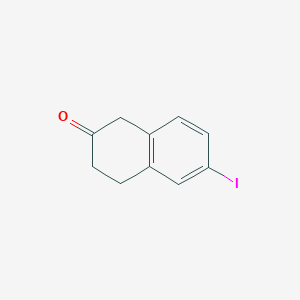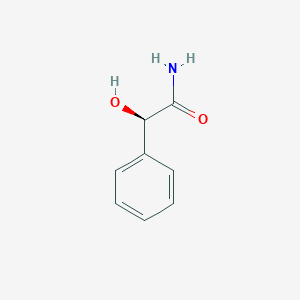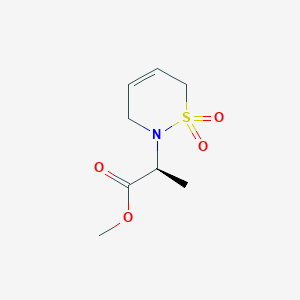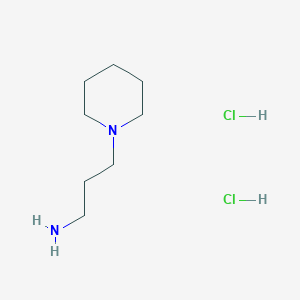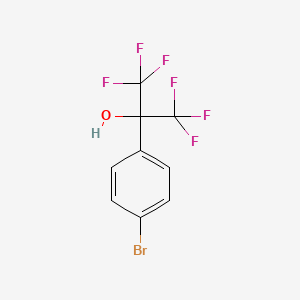
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl and hexafluoropropanol functional groups. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hydroxyl group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens. The hydroxyl group could enable the compound to form hydrogen bonds, influencing properties such as solubility .作用機序
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes or receptors, leading to a change in their function .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, the compound may interact with a metal catalyst, such as palladium, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of new bonds, which can lead to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
実験室実験の利点と制限
One of the main advantages of using 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in laboratory experiments is its ability to dissolve both polar and nonpolar compounds, allowing for a wider range of analysis and synthesis. Additionally, its high boiling point makes it suitable for use in NMR spectroscopy. However, this compound can be expensive and is not always readily available, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in scientific research. One area of interest is the synthesis of fluorinated compounds, which has applications in the pharmaceutical industry. Additionally, this compound could be used in the development of new materials, particularly those with unique properties such as high thermal stability or biocompatibility. Finally, further research could be done on the biochemical and physiological effects of this compound to better understand its safety and potential uses in medical research.
Conclusion:
This compound is a versatile tool in scientific research due to its ability to dissolve both polar and nonpolar compounds. It is commonly used as a solvent in NMR spectroscopy and organic synthesis, and has applications in the analysis of polymers and proteins. While its exact mechanism of action is not fully understood, this compound is generally considered safe for use in laboratory experiments. Future research could explore its potential in the synthesis of fluorinated compounds, the development of new materials, and the study of its biochemical and physiological effects.
科学的研究の応用
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for NMR spectroscopy, as it has a high boiling point and is capable of dissolving a wide range of compounds. Additionally, this compound is used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used in the analysis of polymers and proteins due to its ability to dissolve both polar and nonpolar compounds.
Safety and Hazards
As with any chemical compound, handling “2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .
特性
IUPAC Name |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQQUQLCNCIJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


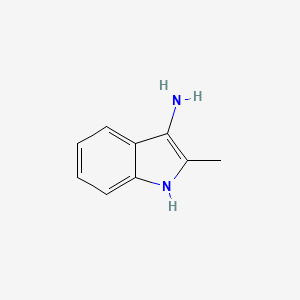
![1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B3254478.png)
